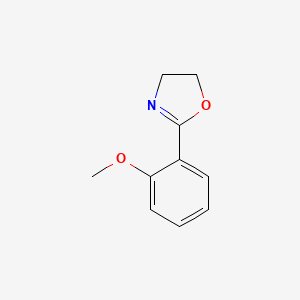

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)-

Description

Context of Oxazole (B20620) and Dihydrooxazole Scaffolds in Organic Synthesis

Oxazole and its partially saturated analog, dihydrooxazole (also known as oxazoline), are prominent scaffolds in organic synthesis and medicinal chemistry. researchgate.netnih.gov These five-membered heterocyclic systems are present in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihyperglycemic effects. researchgate.netnih.gov The versatility of the oxazole ring allows for substitution at three different positions, making it an attractive framework for developing novel therapeutic agents. researchgate.netnih.gov

Dihydrooxazoles, specifically the 2-substituted-4,5-dihydro-1,3-oxazoles, are crucial intermediates and chiral ligands in asymmetric synthesis. Their ability to coordinate with metals has led to their widespread use in catalysis, facilitating the creation of stereochemically defined molecules. Furthermore, dihydrooxazoles are involved in multicomponent reactions, enabling the efficient construction of complex molecular architectures from simple precursors. nih.gov The inherent reactivity of the dihydrooxazole ring with electrophiles allows for various chemical transformations, including ring-opening polymerizations to form polyamides. nih.gov

Research Significance of 4,5-Dihydro-2-(2-methoxyphenyl)oxazole in Contemporary Chemical Science

The research significance of 4,5-Dihydro-2-(2-methoxyphenyl)oxazole lies in its role as a sophisticated building block in synthetic chemistry. While this specific molecule is a niche research compound, its structural components—the dihydrooxazole ring and the 2-methoxyphenyl group—are of great interest. The methoxy (B1213986) group's position on the phenyl ring can influence the molecule's electronic properties and conformational behavior, which is a key area of study in medicinal chemistry. researchgate.net

A closely related compound, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole , has been synthesized and characterized, providing insight into the structural nature of this class of compounds. nih.gov The synthesis was achieved by reacting 2-methoxy benzyl (B1604629) chloride with 2-amino-2-methyl-1-propanol. nih.gov

Table 1: Synthesis Details

| Reactant 1 | Reactant 2 | Solvent | Yield |

|---|

Data sourced from a study on the synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. nih.gov

Structural analysis of this derivative via X-ray crystallography revealed that the oxazole ring adopts an envelope conformation. nih.gov The molecule is nearly planar, with a small dihedral angle of 8.6 (1)° between the aromatic ring and the mean plane of the dihydrooxazole ring. nih.gov This structural information is critical for understanding how the molecule might interact with biological targets or participate in further chemical reactions.

Table 2: Crystallographic Data for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Data from the crystallographic study of the dimethylated analogue. nih.gov

The study of 4,5-Dihydro-2-(2-methoxyphenyl)oxazole and its derivatives contributes to the fundamental understanding of heterocyclic chemistry and provides pathways for the development of new catalysts, ligands for asymmetric synthesis, and novel pharmacologically active compounds. researchgate.netnih.gov The presence of the methoxyphenyl group, in particular, is noted for enhancing the therapeutic activities of oxazole derivatives. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABFDXDSFKGWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510864 | |

| Record name | 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74272-88-1 | |

| Record name | 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dihydro 2 2 Methoxyphenyl Oxazole and Its Analogues

Direct Cyclization Routes

Direct cyclization routes involve the formation of the oxazoline (B21484) ring in a single or one-pot procedure from acyclic precursors that contain the necessary carbon, nitrogen, and oxygen atoms in a linear arrangement.

Condensation Reactions Involving Amino Alcohols and Carboxylic Acids or Derivatives

One of the most fundamental and widely used methods for synthesizing 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.comitu.edu.tr These amide precursors are readily accessible through the reaction of a 2-amino alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or esters. wikipedia.orgnih.govresearchgate.net For the synthesis of 4,5-dihydro-2-(2-methoxyphenyl)oxazole, this would involve the condensation of 2-methoxybenzoic acid or its derivatives with an amino alcohol like 2-aminoethanol.

The direct condensation of a carboxylic acid and an amino alcohol requires harsh conditions to remove water. Therefore, the reaction is more commonly performed in two steps: first, the formation of the N-(2-hydroxyethyl)amide, followed by a separate cyclodehydration step. mdpi.comitu.edu.tr A variety of reagents have been developed to promote this cyclization under milder conditions. Classic methods often employ stoichiometric dehydrating agents like thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group, followed by base-mediated ring closure. researchgate.net

More modern and efficient protocols utilize catalytic or activating agents. For instance, triflic acid (TfOH) has been shown to be a practical and effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the only byproduct. mdpi.com This method can also be adapted for a one-pot synthesis directly from the carboxylic acid and amino alcohol. mdpi.com Another approach involves the thermolysis of boron esters derived from N-(2-hydroxyethyl) amides, which can be generated in situ using boric acid. itu.edu.tr Additionally, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) facilitate a one-pot synthesis from the carboxylic acid and a 2-haloethylammonium salt. nih.gov

Table 1: Reagents for Oxazoline Synthesis from Carboxylic Acids/Amides and Amino Alcohols

| Precursors | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)amide | Thionyl Chloride (SOCl₂) | Classic two-step method; converts -OH to a leaving group. | researchgate.net |

| Carboxylic Acid + Amino Alcohol | Triflic Acid (TfOH) | One-pot synthesis; water is the only byproduct. | mdpi.com |

| N-(2-hydroxyethyl)amide | Boric Acid / Thermolysis | Forms a boron ester intermediate; one-pot process. | itu.edu.tr |

| Carboxylic Acid + 2-Haloethylammonium Salt | DMT-MM | One-pot method using a triazine-based coupling agent. | nih.gov |

Formation from Aromatic Aldehydes and Amino Alcohols

An alternative direct route to 2-oxazolines involves the reaction of an aromatic aldehyde, such as 2-methoxybenzaldehyde, with a 2-amino alcohol. derpharmachemica.comorganic-chemistry.org This reaction proceeds through an intermediate oxazolidine, which is subsequently oxidized to form the desired 4,5-dihydrooxazole. wikipedia.org

This method's effectiveness is highly dependent on the choice of oxidizing agent. wikipedia.org A variety of oxidants have been successfully employed for this transformation. Reagents such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) or pyridinium (B92312) hydrobromide perbromide have been used to convert various aromatic aldehydes into their corresponding 2-aryloxazolines in good yields. organic-chemistry.org For example, reacting an aromatic aldehyde with 2-aminoethanol in the presence of DIH provides a straightforward synthesis of 2-aryl-2-oxazolines. organic-chemistry.org A magnetically recoverable palladium catalyst (Pd/Fe₃O₄) has also been reported to effectively catalyze the synthesis of aromatic 2-oxazolines from aldehydes and amino alcohols, offering an eco-friendly advantage due to the ease of catalyst recovery and reuse. derpharmachemica.com

Table 2: Oxidizing Agents for Oxazoline Synthesis from Aldehydes and Amino Alcohols

| Aldehyde Substrate | Amino Alcohol | Reagent/Catalyst | Reference |

|---|---|---|---|

| Aromatic Aldehydes | 2-Aminoethanol | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | organic-chemistry.org |

| Aromatic Aldehydes | 2-Aminoethanol | Pyridinium hydrobromide perbromide | organic-chemistry.org |

| Aromatic Aldehydes | 2-Aminoalcohols | Magnetically recoverable Pd/Fe₃O₄ | derpharmachemica.com |

Palladium-Catalyzed Oxidative Tandem Cyclization Approaches

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of heterocyclic rings. acs.orgnih.gov One such strategy applicable to oxazoline synthesis is the palladium-catalyzed hydroarylation of N-propargyl benzamides, followed by an acid-induced cyclization. acs.org This two-step, one-pot process begins with the palladium-catalyzed addition of an aryl group across the alkyne of an N-propargyl benzamide, forming an N-allylbenzamide intermediate. acs.org Subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), triggers an intramolecular cyclization to furnish the 2-oxazoline ring. acs.org

Another significant palladium-catalyzed method involves the direct C–H functionalization at the C2-position of a pre-formed oxazoline ring. acs.orgnih.govfigshare.com While this is a modification of an existing oxazoline rather than a de novo ring synthesis, it represents a highly efficient and practical protocol for diversifying the 2-substituent. nih.gov Using a palladium catalyst with a diphosphine ligand (dppe), various aryl and heteroaryl halides can be coupled with simple chiral oxazolines to produce a diverse library of functionalized oxazoline ligands. acs.orgnih.gov

Multistep Synthesis from Glycine Derivatives

A less direct, multistep pathway to 2-aryloxazolines can be envisioned starting from simple amino acids like glycine. nih.govyoutube.com The synthesis begins with the N-acylation of glycine, for example with benzoyl chloride, to produce hippuric acid. youtube.com The resulting hippuric acid can then undergo the Erlenmeyer-Plöchl reaction, which is a condensation with an aromatic aldehyde (e.g., 2-methoxybenzaldehyde) in the presence of acetic anhydride. This forms a 2-phenyl-4-arylidene-5(4H)-oxazolone, also known as an azlactone. researchgate.net This oxazolone (B7731731) intermediate can then be converted into the target 4,5-dihydrooxazole through a sequence of reduction and cyclization steps. The optically active 2-oxazolines are valuable chiral building blocks and can be accessed from commercially available β-amino alcohols and suitably protected α-amino acids. nih.gov

Indirect Synthetic Strategies

Indirect strategies typically involve cycloaddition reactions where the oxazoline ring is formed through the reorganization of pi-electrons between two reacting species.

[3+2] Cycloaddition Reactions (e.g., with nitrosobenzene (B162901) derivatives, aldehydes, ketones)

The [3+2] cycloaddition is a powerful tool in heterocyclic synthesis, involving the reaction of a three-atom (1,3-dipole) component with a two-atom (dipolarophile) component. researchgate.netacs.org While the most common application of this reaction in this context leads to isoxazolines and isoxazolidines (isomers of oxazolines), certain 1,3-dipoles can be used to construct the oxazoline ring system. organic-chemistry.orgnih.gov

For example, azaoxyallyl cations, which can be generated in situ from α-halohydroxamates, serve as effective 1,3-dipoles. researchgate.net Their reaction with dipolarophiles like vinyl benzoxazinanones has been shown to produce spirooxazoline derivatives in good yields and with high diastereoselectivity. researchgate.net

A more frequently encountered [3+2] cycloaddition involves nitrones as the 1,3-dipole. acs.orgnih.gov Nitrones are typically generated from the condensation of aldehydes with N-substituted hydroxylamines. Their subsequent cycloaddition with alkenes yields isoxazolidine (B1194047) rings. nih.gov While this produces a different heterocyclic core, the strategy is a cornerstone of [3+2] cycloaddition chemistry and is relevant in discussions of reactions involving aldehyde derivatives for five-membered heterocycle synthesis. The regioselectivity of these cycloadditions can be influenced by the structure of the reactants and the reaction conditions. nih.gov

The reaction involving nitrosobenzene derivatives, such as the nitroso-Diels-Alder reaction, is typically a [4+2] cycloaddition with a conjugated diene to form a six-membered 1,2-oxazine ring, rather than a five-membered oxazoline. researchgate.net

Cycloisomerization Reactions of Propargylic Amides

The cycloisomerization of propargylic amides, specifically N-propargylamides, presents a potent method for synthesizing 2-substituted oxazolines. This transformation involves the intramolecular attack of the amide oxygen onto the alkyne moiety, which is activated by a catalyst. A variety of catalysts, including those based on gold, iodine, or other transition metals, can facilitate this ring-closing reaction. nih.govresearchgate.net

For instance, iodoarene-catalyzed methods provide an efficient route. The proposed mechanism involves the activation of the alkyne by an in situ generated iodine(III) species. This is followed by an intramolecular attack by the amide oxygen. Subsequent tautomerization of the resulting enol intermediate yields the final ketone-substituted oxazoline product. nih.gov One notable example is the 2-iodoanisole-catalyzed cyclization of N-propargylamides. nih.gov Gold complexes have also been shown to be effective catalysts for this type of transformation. researchgate.net

The reaction conditions and catalyst choice can influence the reaction's efficiency and substrate scope.

Table 1: Catalysts in Cycloisomerization of Propargylic Amides

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Iodoanisole / m-CPBA | N-Propargylamides | 2-Oxazolines with ketone functionality | Utilizes a hypervalent iodine intermediate. | nih.gov |

| (NaphtDHD-Dipp)Au⁺ NTf₂⁻ | N-Propargyl carboxamides | 2-Oxazolines | Employs a gold(I) complex with N-heterocyclic carbene (NHC) ligands. | researchgate.net |

Van Leusen Oxazole (B20620) Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a classical and versatile method that traditionally produces oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction proceeds through a crucial 4-tosyl-4,5-dihydro-1,3-oxazole intermediate. organic-chemistry.orgnih.govmdpi.com After the initial [3+2] cycloaddition, this intermediate typically undergoes base-promoted elimination of the tosyl group to yield the aromatic oxazole. nih.govwikipedia.org

However, by carefully controlling the reaction conditions, it is possible to isolate the dihydrooxazole intermediate. Adaptations of the Van Leusen reaction that favor the formation and isolation of 4,5-dihydrooxazoles often involve using milder bases or running the reaction at lower temperatures to prevent the final elimination step. For example, a microwave-assisted version of the Van Leusen reaction has been reported to produce 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles. nih.govmdpi.com This highlights the potential to adapt this methodology for the synthesis of the target dihydrooxazole structures.

The mechanism begins with the deprotonation of TosMIC, which then attacks the aldehyde (e.g., 2-methoxybenzaldehyde). The resulting alkoxide undergoes an intramolecular cyclization onto the isocyanide carbon to form the 4,5-dihydrooxazole ring. organic-chemistry.org

Palladium/Copper-Catalyzed Direct Arylation

Palladium and copper-catalyzed direct arylation reactions represent a powerful, modern approach for forming C-C bonds, which can be applied to the synthesis of 2-aryloxazolines. These methods can involve the coupling of a pre-formed oxazoline ring with an aryl halide or, in more complex cascades, the formation of the ring and the C-C bond in a single process.

Palladium-catalyzed methods can be used for the direct arylation of the oxazole heterocycle at the C2 or C5 position, although regioselectivity can be a challenge. nih.gov More relevant to the synthesis of a specific compound like 4,5-dihydro-2-(2-methoxyphenyl)oxazole is the coupling of a simpler oxazoline precursor. An efficient three-component coupling of aryl halides (like 2-methoxybromobenzene), amino alcohols, and an isocyanide under palladium catalysis can provide a range of 2-aryloxazolines in excellent yields. organic-chemistry.org

Copper catalysis is also prominent in this area. Copper-NHC (N-Heterocyclic Carbene) complexes can catalyze the reaction of nitriles with aminoalcohols to provide 2-substituted oxazolines under relatively mild conditions. organic-chemistry.org A possible mechanism involves the copper catalyst activating the nitrile for nucleophilic attack by the amino alcohol, followed by cyclization. researchgate.net

Table 2: Examples of Pd/Cu-Catalyzed Syntheses

| Catalytic System | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Palladium catalyst | Aryl halide, amino alcohol, t-butyl isocyanide | 2-Aryloxazoline | Efficient three-component coupling. | organic-chemistry.org |

| Copper-NHC complex | Nitrile, amino alcohol | 2-Substituted oxazoline | Milder conditions compared to other methods. | organic-chemistry.org |

Suzuki-Miyaura Coupling for Substituted Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and provides a highly reliable method for creating carbon-carbon bonds between sp²-hybridized centers. This reaction is well-suited for the synthesis of 2-aryl-4,5-dihydrooxazoles. The typical strategy involves the palladium-catalyzed coupling of a 2-halo-4,5-dihydrooxazole with an arylboronic acid (or its ester equivalent). To synthesize 4,5-dihydro-2-(2-methoxyphenyl)oxazole, this would involve coupling a 2-halo-dihydrooxazole with 2-methoxyphenylboronic acid.

An alternative and powerful variant involves the coupling of oxazoline-substituted potassium organotrifluoroborates with various aryl bromides. researchgate.net This method allows for the facile preparation of oxazole-containing biaryl products. The reaction of a 2-bromo or 2-chloro-4,5-dihydrooxazole with 2-methoxyphenylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base would be a direct route to the target compound. nih.gov

Table 3: Suzuki-Miyaura Coupling Approaches

| Electrophile | Nucleophile | Catalyst/Base | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 4(5)-Bromo-1H-imidazole | Arylboronic acid | PdCl₂(dppf) / Phase-transfer | 4(5)-Aryl-1H-imidazole | Demonstrates coupling on a related heterocycle. | nih.gov |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid | Pd(dppf)Cl₂ | 2-Arylpyridine | C-S activation for coupling. | nih.govclaremont.edu |

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has become a standard technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of 2-aryl-4,5-dihydrooxazoles has significantly benefited from this technology.

A prominent example is the microwave-assisted cyclization of ω-amido alcohols, promoted by dehydrating agents like polyphosphoric acid (PPA) esters, to efficiently produce 2-aryl-2-oxazolines. nih.govorganic-chemistry.org This method is general for 5- to 7-membered cyclic iminoethers and provides good to excellent yields in very short reaction times. nih.govacs.org For instance, using ethyl polyphosphate in chloroform (B151607) under microwave conditions is highly effective for preparing 2-aryl-2-oxazolines. organic-chemistry.org

The Van Leusen synthesis can also be adapted for microwave conditions. Reports show that a microwave-assisted [3+2] cycloaddition of an arylaldehyde with TosMIC can yield 4,5-disubstituted oxazolines or 5-substituted oxazoles depending on the amount of base used. nih.govmdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclization of ω-amido alcohols | Several hours | 5-30 minutes | Often significant | nih.govorganic-chemistry.org |

| Pyrazoline Synthesis (related) | 5-8 hours | 3-5 minutes | Yields increased from 70-82% to 85-94% | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis for Dihydrooxazoles

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing dihydrooxazoles. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Key green strategies for dihydrooxazole synthesis include:

Use of Green Solvents: Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been employed as recyclable reaction media for the synthesis of 2-aryl-2-oxazolines from aryl nitriles and 2-aminoethanol. organic-chemistry.orgtandfonline.com This method is often catalyst-free and provides good to excellent yields. tandfonline.com Ethyl acetate (B1210297) is being explored as a greener alternative to acetonitrile (B52724) for polymerizations involving oxazolines, which is relevant for materials applications. rsc.org

Catalyst-Free Reactions: Several methods have been developed that proceed without the need for a metal catalyst, simplifying purification and reducing costs and environmental impact. The reaction between nitriles and aminoalcohols in ionic liquids or the thermal reaction between nitriles and cysteine for dihydrothiazole synthesis are examples of this trend. tandfonline.commdpi.com

Atom-Economical Reactions: Dehydrative cyclization of N-(2-hydroxyethyl)amides is an inherently atom-economical route to 2-oxazolines, as it produces water as the only byproduct. mdpi.comnih.gov Using a catalytic amount of a strong acid like triflic acid (TfOH) can promote this reaction efficiently, avoiding the stoichiometric waste associated with many classical dehydration reagents. mdpi.comnih.gov

These green approaches are not only environmentally responsible but often lead to more efficient and practical syntheses of 4,5-dihydrooxazoles and their derivatives. researchgate.net

Chemical Reactivity and Transformation Pathways of 4,5 Dihydro 2 2 Methoxyphenyl Oxazole

Ring-Opening and Ring-Closure Mechanisms

The dihydrooxazole ring can undergo both ring-opening and ring-closure reactions, which are central to its synthesis and polymerization.

Ring-Opening: The most prominent ring-opening reaction is the cationic ring-opening polymerization (CROP). researchgate.netresearchgate.net Initiated by electrophilic species such as methyl triflate (MeOTf) or metal triflates, the nitrogen atom of the oxazoline (B21484) ring attacks the initiator, forming a cationic oxazolinium species. rsc.orgnih.gov This active species then propagates by nucleophilic attack of another monomer molecule, leading to the formation of poly(N-acylethylenimine)s. researchgate.net The polymerization can proceed through either an ionic or a covalent propagating species, depending on the initiator used. researchgate.net

Ring-Closure: The formation of the 4,5-dihydro-2-(2-methoxyphenyl)oxazole ring is typically achieved through cyclization reactions. The most common method is the dehydrative cyclization of N-(β-hydroxyethyl)amides, specifically N-(2-hydroxyethyl)-2-methoxybenzamide. researchgate.netnih.gov This process often requires reagents that convert the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amide oxygen. researchgate.net Strong acids like triflic acid (TfOH) can also promote this cyclization, yielding water as the only byproduct. nih.govresearchgate.net Another efficient pathway involves the reaction of 2-methoxybenzonitrile (B147131) with 2-aminoethanol, often catalyzed by a Lewis acid. nih.gov Furthermore, 2-oxazolines can be synthesized via the stereospecific isomerization of 3-amido-2-phenyl azetidines, a process that involves the ring-opening of the azetidine (B1206935) followed by a new ring-closure to form the oxazoline. nih.gov

Regioselective Transformations of the Dihydrooxazole Ring

The dihydrooxazole ring can direct transformations to specific positions, demonstrating high regioselectivity. One key example is the α-heterofunctionalization of the oxazoline ring. nih.gov This "umpolung" reaction allows for the introduction of various heteroatom nucleophiles (such as amines and thiols) onto the α-carbon (the carbon adjacent to the C=N bond). nih.gov This transformation proceeds via the "assembly/deprotonation" of an electrophile-activated sulfoxide (B87167) with the 2-oxazoline, generating an umpoled intermediate that reacts with external nucleophiles. nih.gov

Additionally, the oxazoline moiety is a well-established directing group in ortho-metalation reactions on the attached aryl ring. mdpi.comnih.gov This allows for selective functionalization at the position ortho to the oxazoline substituent on the phenyl ring. The regioselectivity of these transformations makes 2-aryl-oxazolines valuable intermediates in the synthesis of complex molecules. nih.gov

Influence of the 2-Methoxyphenyl Substituent on Reaction Selectivity and Rate

The 2-methoxyphenyl group exerts a significant electronic and steric influence on the reactivity of the dihydrooxazole ring. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which affects the electron density of the entire molecule.

In the synthesis of 2-oxazolines via the isomerization of 3-amido-azetidines, the presence of a 2-methoxyphenyl group on the amide resulted in a high yield (93%) of the corresponding 2-oxazoline, 2-(2-methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole. nih.gov This suggests the electronic nature of the substituent does not hinder the cyclization process.

Conversely, in acid-induced cyclizations of N-allylbenzamides, substrates with electron-withdrawing groups like para-chloro showed reduced yields, while those with electron-donating groups like meta-methoxy proceeded with moderate yields. acs.org This indicates that the electron-donating nature of the methoxy group can influence reaction efficiency, although its effect can be complex and dependent on the specific reaction conditions. The steric bulk of the ortho-substituent may also play a role, potentially hindering the approach of reagents. acs.org

| Entry | Substituent (R) on Amide | Product | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅- | 4a | 96 |

| 2 | 4-MeOC₆H₄- | 4b | 94 |

| 3 | 2-MeOC₆H₄- | 4c | 93 |

| 4 | 4-O₂NC₆H₄- | 4d | 94 |

| 5 | 2-O₂NC₆H₄- | 4e | 91 |

Mechanistic Investigations of Cyclization and Derivatization Reactions

Mechanistic studies have provided detailed insights into the formation and reaction of the oxazoline ring. The dehydrative cyclization of N-(β-hydroxyethyl)amides promoted by triflic acid has been investigated using ¹⁸O labeling experiments. nih.gov The results suggest a hybrid mechanism where the dominant pathway involves the activation of the hydroxyl group by the acid, followed by an Sₙ2-type attack by the amide oxygen, leading to an inversion of stereochemistry at the carbon bearing the hydroxyl group. nih.gov

For the isomerization of 3-amido-azetidines to 2-oxazolines, a proposed mechanism involves an Sₙ2 nucleophilic attack by the amide oxygen at the more reactive C2 position of the azetidine ring. nih.gov This regiospecific attack leads to the formation of the five-membered oxazoline ring. nih.gov

Furthermore, Density Functional Theory (DFT) has been employed to study the mechanism of the umpolung α-functionalization of 2-oxazolines. nih.gov These computational studies reveal a multi-stage process involving the activation of a sulfoxide, its assembly with the oxazoline, and subsequent deprotonation to form the key reactive intermediate. nih.gov

Transformations to Other Heterocyclic Systems (e.g., isoquinolines, 1,2,4-oxadiazoles)

The chemical framework of 4,5-dihydro-2-(2-methoxyphenyl)oxazole or its precursors can be transformed into other important heterocyclic systems.

Isoquinolines: The amide precursor to the oxazoline, N-(2-phenylethyl)-2-methoxybenzamide, is a suitable substrate for the Bischler-Napieralski reaction. wikipedia.orgnih.gov In this reaction, the amide is cyclodehydrated using a Lewis acid like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) derivative. wikipedia.orgnih.gov Subsequent dehydrogenation can yield the fully aromatic isoquinoline. This represents a divergent pathway from the amide intermediate that could otherwise be used to form the oxazoline.

1,2,4-Oxadiazoles: While the oxazoline ring itself does not typically rearrange to a 1,2,4-oxadiazole (B8745197), the starting material for the oxazoline synthesis, 2-methoxybenzonitrile, can be used to create 1,2,4-oxadiazoles. organic-chemistry.orgorganic-chemistry.org The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is often achieved through the reaction of an amidoxime (B1450833) with an acylating agent or a nitrile. nih.govresearchgate.net 2-Methoxybenzonitrile can be converted to 2-methoxybenzamidoxime, which can then react with various acylating agents or nitriles to form a 1,2,4-oxadiazole ring bearing the 2-methoxyphenyl substituent. organic-chemistry.orgnih.gov

| Starting Material/Intermediate | Reaction Type | Resulting Heterocycle | Key Reagents | Reference |

|---|---|---|---|---|

| N-(2-phenylethyl)-2-methoxybenzamide | Bischler-Napieralski Reaction | 3,4-Dihydroisoquinoline | POCl₃ or P₂O₅ | wikipedia.org |

| 2-Methoxybenzonitrile | Cyclocondensation | 1,2,4-Oxadiazole | 1. NH₂OH; 2. Acylating agent/Nitrile | organic-chemistry.org |

Derivatives and Structural Analogues of 4,5 Dihydro 2 2 Methoxyphenyl Oxazole

Synthesis of Substituted 4,5-Dihydrooxazoles

The synthesis of 4,5-dihydrooxazoles, commonly known as 2-oxazolines, can be achieved through several established methods. These routes often start from readily available precursors like nitriles or carboxylic acids and amino alcohols.

One of the most prevalent methods involves the reaction of nitriles with amino alcohols. researchgate.net For instance, the synthesis of 2-substituted-2-oxazolines can be accomplished by reacting various nitriles with 2-aminoethanol, often catalyzed by a Lewis acid such as zinc acetate (B1210297). researchgate.net This approach is highly adaptable for introducing a wide array of substituents at the 2-position of the oxazoline (B21484) ring.

Another common strategy is the cyclization of N-(2-hydroxyethyl)amides. This two-step process typically begins with the acylation of an amino alcohol with a carboxylic acid or its derivative (like an acid chloride) to form the hydroxy amide intermediate. researchgate.netmdpi.com Subsequent dehydration and ring closure, often facilitated by reagents like thionyl chloride, yields the desired 4,5-dihydrooxazole. researchgate.netmdpi.com For example, 2-(2,2,2-trifluoroethoxy)benzoic acid has been converted to its corresponding acid chloride and reacted with 2-amino-2-methylpropan-1-ol to form the hydroxy amide, which is then cyclized using thionyl chloride. mdpi.com

A direct approach involves the reaction of amino alcohols with cyanogen (B1215507) bromide. This method provides a straightforward route to 2-amino-2-oxazoline derivatives. bohrium.com The choice of synthetic route can be tailored based on the desired substitution pattern and the availability of starting materials.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Description |

| Nitrile Cyclization | Nitrile, Amino alcohol | Lewis acids (e.g., Zinc Acetate) | A direct, one-step synthesis suitable for introducing various substituents at the 2-position. researchgate.net |

| Dehydrative Cyclization of Amides | Carboxylic acid/Acid chloride, Amino alcohol | Thionyl chloride (SOCl₂) | A two-step process involving the formation of an N-(2-hydroxyethyl)amide intermediate followed by cyclization. researchgate.netmdpi.com |

| Cyanogen Bromide Method | Amino alcohol, Cyanogen bromide | Sodium acetate in methanol | A method used for the preparation of 2-amino-2-oxazoline derivatives. bohrium.com |

| Staudinger/Aza-Wittig Reaction | Aryl-substituted esters of a diprotected 2-azido-1-alkanol | Triphenylphosphine | A mild and effective route for producing stereodefined 2-aryl-4,5-disubstituted oxazolines. nih.gov |

Exploration of Substituent Effects on Chemical Behavior and Synthetic Utility

Substituents on the aromatic ring of 2-aryl-4,5-dihydrooxazoles significantly influence their electronic properties, chemical reactivity, and utility in synthesis. The oxazoline moiety itself is a powerful ortho-directing group in aromatic lithiation reactions, a property that is fundamental to its synthetic applications. mdpi.comnih.gov

The electronic nature of substituents on the phenyl ring can modulate the molecule's reactivity. Studies on analogous 2-amino-5-aryloxazolines have shown that electron-withdrawing groups, such as halogens (chloro, bromo, fluoro) or trifluoromethyl groups, particularly at the para-position, can enhance certain activities, whereas electron-donating alkoxy groups may reduce them. bohrium.commdma.ch This suggests that the electron density of the aromatic ring, as modified by substituents, plays a critical role in the molecule's interactions.

The primary synthetic utility of the 2-(aryl)oxazoline group stems from its ability to direct ortho-metalation. The nitrogen atom of the oxazoline ring coordinates to the metal (typically lithium from an organolithium reagent like n-BuLi), facilitating the deprotonation of the ortho-position on the aryl ring. mdpi.comnih.gov This directed ortho-metalation allows for the regioselective introduction of a wide range of electrophiles at the position adjacent to the oxazoline-bearing carbon. This reactivity has been harnessed to create complex, polysubstituted aromatic compounds. researchgate.netnih.gov

| Substituent Type | Position on Phenyl Ring | Observed Effect on Analogous Systems | Reference |

| Electron-withdrawing (e.g., Cl, Br, F, CF₃) | Para | Augments activity | bohrium.commdma.ch |

| Electron-withdrawing (e.g., Cl) | Ortho, Meta | Detrimental to activity | mdma.ch |

| Electron-donating (e.g., Alkoxy) | - | Reduces activity | bohrium.com |

Stereochemical Aspects and Chiral Dihydrooxazole Derivatives

Chiral 4,5-dihydrooxazole derivatives are of paramount importance in modern organic chemistry, where they are widely employed as ligands in asymmetric catalysis. bldpharm.comnih.gov The chirality is typically introduced by using enantiomerically pure amino alcohols as starting materials in the synthesis. bldpharm.com The stereocenter, located on the oxazoline ring adjacent to the coordinating nitrogen atom, exerts a direct influence on the stereochemical outcome of the catalyzed reaction. bldpharm.com

The synthesis of these chiral ligands often follows the established routes for oxazoline formation, such as the reaction of a nitrile with a chiral amino alcohol. nih.gov For example, chiral pyridine (B92270) bis(oxazoline) (PyBOX) ligands are synthesized from 2,6-pyridinedicarbonitrile and a chiral amino alcohol, such as (R)-2-amino-4-phenylbutan-1-ol, often in the presence of a catalyst like zinc trifluoromethanesulfonate. nih.gov

A variety of chiral backbones have been developed, including those with C₂-symmetry and non-C₂-symmetric structures. eventsair.com The development of novel synthetic routes, such as chemoenzymatic methods using enzymes like pig liver esterase (PLE), has enabled access to stereodefined 2-aryl-4,5-disubstituted oxazolines with high enantiomeric excess. nih.gov These chiral oxazolines are not only used as ligands for metals like nickel, palladium, and gold but also serve as valuable chiral building blocks for the synthesis of complex molecules. researchgate.netnih.govnih.gov

Functionalization of the Oxazole (B20620) Ring and the Methoxyphenyl Moiety

The 4,5-dihydro-2-(2-methoxyphenyl)oxazole scaffold allows for selective functionalization at multiple sites, including the aromatic ring and the dihydrooxazole ring itself.

Functionalization of the Methoxyphenyl Moiety: The primary method for functionalizing the methoxyphenyl ring is through directed ortho-metalation, as discussed previously. The oxazoline group directs deprotonation to the C6 position (ortho to the oxazoline and meta to the methoxy (B1213986) group). However, a second deprotonation can occur at the other ortho position (C3, ortho to the methoxy group). This has been achieved through successive magnesiations using reagents like sBu₂Mg, allowing for a selective ortho,ortho'-difunctionalization. researchgate.netnih.gov The resulting organometallic intermediates can be trapped with a variety of electrophiles, including aryl iodides, bromides, and allylic bromides, to yield highly substituted aromatic compounds. researchgate.netnih.gov Furthermore, the oxazoline group can be converted into a nitrile (CN) group using reagents like oxalyl chloride, which provides an entry point to other functional groups. nih.gov

Functionalization of the Oxazole Ring: The dihydrooxazole ring can also undergo reactions. It is susceptible to nucleophilic attack, particularly after activation of the ring nitrogen. For instance, the reaction of 4,5-dihydrooxazoles with o-quinone methides (generated in situ) leads to a four-component reaction that results in N-amino-benzylated phenols after hydrolytic workup. nih.gov This process involves the nucleophilic addition of the oxazole's nitrogen atom to the o-quinone methide, followed by ring-opening of the resulting oxazolinium intermediate. nih.gov This reactivity highlights the potential for using the oxazole ring itself as a reactive handle for constructing more elaborate molecular architectures.

Applications in Organic Synthesis

Dihydrooxazole as Versatile Intermediates for Complex Molecule Construction

The 4,5-dihydrooxazole ring system, particularly when substituted with an ortho-methoxyphenyl group, represents a highly adaptable intermediate for the assembly of intricate molecular structures. nih.gov The inherent reactivity of the dihydrooxazole ring allows for its participation in various chemical transformations. For instance, the nitrogen atom's nucleophilicity and the potential for ring-opening reactions make these compounds valuable precursors. nih.gov

A key application lies in their reaction with electrophiles. After activation by a Lewis acid, the resulting oxazolium intermediates can undergo nucleophilic addition, often at the 5-position, in a diastereoselective manner. nih.gov This reactivity is fundamental to their role in building complex stereochemistry.

Furthermore, the 2-(2-methoxyphenyl)oxazoline structure has been instrumental in directing ortho-metalation, a powerful strategy for functionalizing the aromatic ring at a specific position. mdpi.com This directed metalation opens pathways to a variety of substituted aromatic compounds that would be otherwise difficult to synthesize. The stability of the oxazoline (B21484) ring to various reaction conditions, coupled with the ease of its eventual conversion into other functional groups like carboxylic acids, enhances its utility as a versatile synthetic intermediate.

A prime example of its versatility is its use in a novel multi-component reaction that joins four separate molecules in a single operation to create N-amino-benzylated phenols. This process underscores the dihydrooxazole's ability to facilitate the rapid construction of molecular complexity from simple starting materials. nih.gov

Building Block for the Synthesis of Natural Products and Bioactive Compounds

The 4,5-dihydrooxazole skeleton is a recurring motif in a multitude of natural products and bioactive molecules, which exhibit a wide range of significant biological activities, including anti-tumor, antibacterial, and antifungal properties. nih.govresearchgate.net Consequently, 2-(2-methoxyphenyl)oxazoline and its analogs are crucial building blocks for the total synthesis of these valuable compounds. researchgate.netpitt.edu

The synthesis of compound libraries based on the amino-oxazoline scaffold has been developed for the purpose of high-throughput biological screening. nih.gov This approach enables the rapid discovery of new drug leads. For example, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were designed and synthesized, leading to the discovery of compounds with excellent broad-spectrum antifungal activity against pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

The research detailed below highlights the synthesis of a specific derivative, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, and its structural characterization.

| Parameter | Details |

|---|---|

| Starting Materials | 2-methoxy benzyl (B1604629) chloride and 2-amino-2-methyl-1-propanol |

| Solvent | Dichloromethane |

| Yield | 86.5% |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 |

| Crystal System | Monoclinic |

| Conformation | The oxazole (B20620) ring adopts an envelope conformation. |

| Dihedral Angle | The angle between the mean plane of the five-membered ring and the aromatic ring is 8.6 (1)°. |

The development of such bioactive compounds underscores the importance of the dihydrooxazole core as a privileged structure in medicinal chemistry. nih.gov

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org The 2-(2-methoxyphenyl)dihydrooxazole moiety has proven to be an effective component in such complex transformations.

A notable example is the development of a four-component reaction (M4CR) that utilizes a 4,5-dihydrooxazole derivative. This reaction involves the base-generated formation of an ortho-quinone methide (o-QM) from a salicylaldehyde (B1680747) and a Grignard reagent, which is then intercepted by the dihydrooxazole. nih.gov This process represents an evolution from a previous three-component reaction where an imine was used as the nucleophile. By replacing the imine with a dihydrooxazole, a different and more complex product is formed. nih.gov

The reaction proceeds through an unusual zwitterionic intermediate, which can be selectively intercepted by nucleophiles, such as water, at different positions. nih.gov This cascade of events allows for the rapid assembly of structurally diverse N-amino-benzylated phenols, which are valuable structures in medicinal chemistry. nih.gov

| Component 1 | Component 2 | Component 3 | Component 4 (Workup) | Key Intermediate | Final Product Class |

|---|---|---|---|---|---|

| o-OBoc Salicylaldehydes | Grignard Reagents | 4,5-Dihydrooxazoles | Water | Zwitterionic dihydrooxazole o-QM precursor | N-amino-benzylated phenols |

The ability of the dihydrooxazole ring to participate in branching cascade reactions further highlights its utility. nih.gov In these sequences, a common precursor is transformed into different ring systems, which are then converted into amino-oxazoline scaffolds, enabling the generation of large and diverse compound libraries from a single starting point. nih.gov

Strategic Utility in Retrosynthetic Analysis

Retrosynthetic analysis is a fundamental strategy in organic synthesis where a target molecule is mentally deconstructed into simpler, commercially available, or easily synthesized precursors. amazonaws.comyoutube.com This process of "thinking backwards" from product to starting materials allows for the logical design of a synthetic route. youtube.com

Within this framework, the 2-(2-methoxyphenyl)-4,5-dihydrooxazole unit is a valuable strategic element. When planning the synthesis of a complex molecule containing this feature, chemists can identify the oxazoline ring as a key "disconnection" site. A disconnection is a retrosynthetic operation that breaks a bond to simplify the molecule. amazonaws.com

For the title compound, two logical disconnections are immediately apparent:

C-N and C-O bond disconnections within the heterocyclic ring: This retrosynthetic step breaks the oxazoline ring into its constituent parts. This corresponds to the forward reaction of a carboxylic acid derivative (like an acid chloride or ester) with an amino alcohol.

Aryl-C bond disconnection: This breaks the bond between the oxazoline ring and the methoxyphenyl group.

Analyzing the forward synthesis provides insight into the retrosynthetic approach. The compound 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be synthesized from 2-methoxy benzyl chloride and 2-amino-2-methyl-1-propanol. nih.gov In a retrosynthetic view, the target molecule can be disconnected at the C2-N3 and C2-O1 bonds, leading back to these two simpler starting materials. This disconnection strategy simplifies a relatively complex heterocyclic structure into two readily accessible fragments. This approach is fundamental to designing efficient pathways for creating not only the title compound but also its numerous derivatives used in the applications described previously.

Catalytic Applications and Ligand Design Incorporating Dihydrooxazole Moieties

Dihydrooxazole Derivatives as Chiral Ligands in Asymmetric Catalysis

Dihydrooxazole, or oxazoline (B21484), moieties are integral components of a highly successful class of chiral ligands used in asymmetric synthesis. nih.govsquarespace.com Their utility stems from their modular and straightforward synthesis, typically from readily available chiral amino alcohols. This allows for the systematic variation of substituents on the oxazoline ring, enabling the fine-tuning of the ligand's steric and electronic environment to suit a specific catalytic transformation.

The stereocenter controlling the enantioselectivity of the metal-catalyzed process is positioned alpha to the oxazoline nitrogen atom. This proximity to the metal's active site allows it to directly influence the asymmetric induction in the reaction. nih.gov The substituent at the 2-position of the oxazoline ring, in this case, a 2-methoxyphenyl group, plays a crucial role in defining the ligand's coordination properties and the chiral pocket around the metal center. Ligands incorporating the oxazoline framework, such as phosphinooxazolines (PHOX), have become a popular class of bidentate ligands where the chiral oxazoline unit is the primary source of asymmetric induction. nih.gov

Enantioselective Transformations Mediated by Dihydrooxazole-Based Ligands

Ligands based on the dihydrooxazole framework have proven to be highly effective in a wide array of enantioselective transformations. nih.gov These ligands, when complexed with various transition metals, can catalyze reactions with high levels of stereocontrol, leading to the preferential formation of one enantiomer of the product.

One prominent area of application is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. For instance, the use of phosphinooxazoline (PHOX) ligands in decarboxylative asymmetric allylic alkylation (DAAA) has been extensively studied. nih.gov These reactions can generate densely functionalized molecules with adjacent quaternary and tertiary stereocenters. nih.gov The polarity of the solvent has been identified as a key factor in achieving high levels of diastereoselectivity in certain dearomative [3+2] cycloaddition reactions. nih.gov

Furthermore, these ligands have been successfully employed in intramolecular asymmetric amination of allylic carbonates. A key step in the total synthesis of (−)-aurantioclavine involved the use of a palladium catalyst with a PHOX ligand to construct a seven-membered heterocycle with high yield and enantioselectivity. nih.gov This highlights the power of dihydrooxazole-based ligands in constructing complex chiral molecules.

| Reaction Type | Catalyst/Ligand System | Product | Yield (%) | ee (%) |

| Intramolecular Asymmetric Amination | Pd / (S)-tBu-PHOX | Seven-membered heterocycle | 89 | 92 |

| Decarboxylative Asymmetric Allylation | Pd / (R)-α-isopropyl allyl aryl ketone | Intermediate for Tekturna | 90 | 90 |

| Double Catalytic Enantioselective Alkylation | Pd / PHOX-type ligand | Diketone (R,R)-21-A | 94 | 99 |

Metal-Catalyzed Reactions Enhanced by Dihydrooxazole Ligands (e.g., Palladium, Copper, Nickel)

The versatility of dihydrooxazole-based ligands is evident in their successful application in reactions catalyzed by a range of transition metals, most notably palladium, copper, and nickel.

Palladium: Palladium catalysis, in particular, has seen extensive use of dihydrooxazole ligands. youtube.com In addition to the allylic alkylations mentioned previously, these ligands are employed in other cross-coupling reactions. The general mechanism for many palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com The ligand's role is critical in stabilizing the palladium center and influencing the stereochemical outcome of the reaction. For instance, palladium-catalyzed oxidative C–H/C–H cross-coupling reactions have been developed using various ligands to construct complex molecular architectures. rsc.org

Copper: Copper complexes of dihydrooxazole ligands are also powerful catalysts for asymmetric transformations. nih.gov They have been used in reactions such as aza-Michael additions and subsequent [3+2] cycloadditions. nih.gov These one-pot procedures, which can involve the recycling of the copper catalyst, provide efficient routes to novel heterocyclic frameworks.

Nickel: Nickel catalysis has gained prominence as a more sustainable alternative to palladium for certain cross-coupling reactions. squarespace.com Dihydrooxazole-based ligands, such as pyridine-oxazolines, have been successfully applied in nickel/photoredox dual-catalyzed reactions. nih.gov This methodology allows for the arylalkylation of nonactivated alkenes, constructing both a C(sp³)–C(sp³) and a C(sp³)–C(sp²) bond in a single step with good functional group tolerance. nih.gov The mechanism of these reactions can be complex, often involving radical intermediates and various oxidation states of nickel, from Ni(0) to Ni(III). squarespace.comnih.gov

| Metal | Reaction Type | Ligand Type | Key Features |

| Palladium | Asymmetric Allylic Alkylation | PHOX | High enantioselectivity in C-C bond formation. nih.gov |

| Copper | Aza-Michael Addition/Cycloaddition | Generic Dihydrooxazole | One-pot synthesis of heterocyclic compounds. nih.gov |

| Nickel | Arylalkylation of Alkenes | Pyridine-Oxazoline | Dual catalytic system with photoredox catalyst. nih.gov |

Ligand Design Principles and Structure-Performance Relationships

The design of effective chiral ligands is a central theme in asymmetric catalysis, and dihydrooxazole-based structures offer a highly tunable platform. The performance of a ligand is intrinsically linked to its structure, and understanding these relationships is key to developing new and improved catalysts.

A fundamental design principle is the modular nature of these ligands. By varying the amino alcohol precursor and the carboxylic acid derivative used in their synthesis, a wide diversity of ligands can be accessed. This allows for systematic modification of both the steric bulk and the electronic properties of the ligand.

The substituent at the 2-position of the dihydrooxazole ring, in this case, the 2-methoxyphenyl group, has a direct impact on the ligand's performance. The methoxy (B1213986) group can influence the electronic nature of the coordinating nitrogen atom and can also engage in secondary interactions with the metal center or the substrate. The ortho position of the methoxy group introduces specific steric constraints that can significantly affect the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity of the reaction.

In some systems, the presence of ortho-substituents on aryl rings attached to the ligand framework has been observed to influence reaction rates and enantioselectivity. While often beneficial, in some cases, such as certain asymmetric hydrogenations, ortho-methoxy substituents have been noted to lead to a decrease in reaction rate and a slight reduction in enantioselectivity. This highlights the subtle and often reaction-dependent nature of structure-performance relationships.

The development of bifunctional catalysts, where the ligand not only coordinates to the metal but also possesses another functional group capable of interacting with the substrate, is another important design strategy. nih.gov This synergistic catalysis can lead to enhanced reactivity and selectivity. Ultimately, the goal of ligand design is to create a well-defined and rigid chiral environment around the metal center that allows for effective differentiation between the two enantiotopic faces of the prochiral substrate.

Theoretical and Computational Investigations of 4,5 Dihydro 2 2 Methoxyphenyl Oxazole

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational for investigating the electronic structure and geometry of oxazole (B20620) derivatives. researchgate.netresearchgate.net These methods are used to predict stable molecular geometries by finding the minimum energy configuration on the potential energy surface.

DFT has become a preferred method due to its accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and thermodynamic properties. longdom.org Common functionals like B3LYP and B3PW91, paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed to optimize the molecular structure of heterocyclic compounds. researchgate.netmdpi.comepstem.net While Hartree-Fock theory can sometimes be considered less precise due to its handling of electron correlation, it remains a valuable tool and can, in some cases involving zwitterionic systems, outperform certain DFT functionals. wayne.edunih.gov

For the related compound 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, X-ray crystallography has provided experimental geometric parameters. nih.gov These experimental values serve as an excellent benchmark for validating the accuracy of calculated structures. Computational methods can then be applied to the specific target molecule, 4,5-dihydro-2-(2-methoxyphenyl)oxazole, to generate a highly reliable predicted geometry.

Table 1: Selected Geometric Parameters (Bond Lengths and Angles) for a Structurally Related Dihydrooxazole Ring Data derived from the crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. nih.gov

| Parameter | Bond | Value (Å) | Parameter | Bond | Value (°) |

| Bond Length | O1—C2 | 1.3838 | Bond Angle | C5-O1-C2 | 108.7 (avg) |

| Bond Length | N3—C2 | 1.2675 | Bond Angle | N3-C2-O1 | 111.6 (avg) |

| Bond Length | O1—C5 | 1.4393 | Bond Angle | C4-N3-C2 | 108.7 (avg) |

| Bond Length | N3—C4 | 1.48 (avg) | |||

| Bond Length | C4—C5 | 1.52 (avg) |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of 4,5-dihydro-2-(2-methoxyphenyl)oxazole are critical to its function and reactivity. Molecular modeling techniques are used to explore the potential energy surface and identify stable conformers.

For the dihydrooxazole ring system, different puckered conformations are possible. In the crystal structure of a closely related analog, the oxazole ring was found to adopt an envelope conformation. nih.gov DFT-based conformational studies can systematically investigate various ring puckers to identify the most stable forms in different environments (gas phase vs. solvent). nih.gov

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry using DFT. longdom.org These calculated frequencies correspond to the normal modes of vibration for the molecule. longdom.org By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific functional groups, such as C=N stretching, C-O-C asymmetric stretching, or aromatic C-H bending. nih.gov These theoretical spectra provide a powerful complement to experimental FT-IR and FT-Raman data. researchgate.netijrar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.netnih.govnih.gov Theoretical chemical shifts are often calculated for a molecule in a simulated solvent environment to better match experimental conditions. nih.gov Comparing the computed NMR data with experimental spectra helps to confirm the molecular structure and assign specific resonances. mdpi.com

Table 2: Typical Calculated Vibrational Frequencies for Key Functional Groups in Related Heterocyclic Systems Assignments are based on computational studies of similar molecules and serve as a predictive guide. nih.govijrar.org

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100–3000 |

| Methoxy (B1213986) C-H | Stretching | 2990-2840 |

| C=N (oxazoline) | Stretching | ~1610 |

| Aromatic C=C | Stretching | 1600–1450 |

| C-O-C (ether) | Asymmetric Stretch | ~1250 |

| C-O (oxazoline) | Stretching | ~1050 |

Electron Density and Frontier Orbital Analysis

The distribution of electrons within the molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of the molecular electrostatic potential (MEP) are key tools for understanding this distribution. youtube.comwikipedia.org

Frontier Molecular Orbitals (HOMO-LUMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer. mdpi.comnih.gov For a related isoxazoline (B3343090) derivative, the HOMO-LUMO energy gap was calculated to be 4.9266 eV using the B3LYP/6–311 G(d,p) method. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors indicate regions of varying electrostatic potential, with red typically showing electron-rich (negative potential) areas prone to electrophilic attack, and blue showing electron-poor (positive potential) areas susceptible to nucleophilic attack. researchgate.netasianresassoc.org For 4,5-dihydro-2-(2-methoxyphenyl)oxazole, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazoline (B21484) ring, identifying them as key sites for interaction with electrophiles.

Table 3: Representative Frontier Orbital Energies from a DFT Study of a Related Heterocycle Values are illustrative of typical results from DFT calculations. mdpi.com

| Parameter | Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -1.6 to -1.1 |

| Energy Gap (ΔE) | ~4.9 |

Reaction Pathway and Transition State Calculations

Theoretical calculations are invaluable for mapping out potential reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. This is particularly useful for complex or multi-step reactions.

A relevant area of study involves the reaction of 4,5-dihydrooxazoles with electrophiles. nih.gov For instance, the reaction of a dihydrooxazole with a base-generated ortho-quinone methide (o-QM) has been reported. nih.gov A computational investigation of this reaction pathway for 4,5-dihydro-2-(2-methoxyphenyl)oxazole would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants and potential products.

Transition State (TS) Searching: Locating the transition state structures that connect the reactants to intermediates and products. This involves complex algorithms to find the first-order saddle points on the potential energy surface.

Intermediate Identification: Characterizing any intermediates, such as the zwitterionic species that has been postulated in related reactions. nih.gov

Energy Profile Construction: Plotting the energy of the system along the reaction coordinate to visualize the activation energies for each step.

Such calculations could elucidate the regioselectivity of the reaction and explain why certain products are favored over others, providing a deep, mechanistic understanding that guides further synthetic efforts. nih.gov

Biological Activity and Medicinal Chemistry Research of the Oxazole Scaffold

Oxazole (B20620) as a Privileged Scaffold in Drug Discovery and Development

The concept of a privileged scaffold refers to a molecular structure that is capable of providing ligands for diverse biological targets, thereby serving as a versatile starting point for the development of new drugs. The oxazole nucleus is a prominent example of such a scaffold, found in a wide array of natural products and synthetic molecules with significant biological activities. Its prevalence in medicinal chemistry can be attributed to several key features:

Structural Rigidity and Planarity: The aromatic nature of the oxazole ring imparts a degree of rigidity to the molecule, which can be advantageous for binding to the well-defined pockets of biological targets.

Hydrogen Bonding Capacity: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while substituents on the ring can be designed to act as hydrogen bond donors, facilitating interactions with biological macromolecules.

Metabolic Stability: The oxazole ring is generally stable to metabolic degradation, which is a desirable property for drug candidates.

Synthetic Accessibility: A variety of synthetic methods are available for the preparation of substituted oxazoles, allowing for the creation of large libraries of compounds for screening.

The significance of the oxazole scaffold is underscored by its presence in numerous clinically used drugs and late-stage clinical candidates. These compounds span a broad range of therapeutic indications, highlighting the versatility of the oxazole core.

Structure-Activity Relationship (SAR) Studies for Pharmacological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For oxazole-based compounds, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for various pharmacological targets. Key aspects of the SAR of oxazole derivatives include:

Substitution Pattern: The position and nature of substituents on the oxazole ring play a critical role in determining biological activity. For instance, in a series of oxazole-based anticancer agents, the presence of specific aromatic groups at the 2- and 5-positions of the oxazole ring was found to be crucial for their cytotoxic effects.

Isosteric Replacements: The oxazole ring can serve as a bioisostere for other chemical groups, such as esters and amides. This allows medicinal chemists to modify the properties of a molecule, such as its metabolic stability or solubility, without losing its biological activity.

These SAR studies are often guided by computational modeling and X-ray crystallography, which provide a detailed picture of how oxazole-containing ligands interact with their biological targets at the molecular level.

Investigation of Potential as Anti-infective Agents (e.g., antibacterial, antifungal, antitubercular, antiprotozoal)

The oxazole scaffold is a prominent feature in a number of anti-infective agents, and research continues to explore its potential in combating a wide range of pathogens.

Antibacterial Activity: Oxazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, some synthetic oxazole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.

Antifungal Activity: The development of new antifungal agents is a critical area of research due to the rise of invasive fungal infections. Oxazole derivatives have been investigated for their activity against a variety of fungal pathogens, including Candida albicans and Aspergillus fumigatus. Some of these compounds are believed to exert their antifungal effects by disrupting the fungal cell membrane or inhibiting key enzymes involved in fungal growth.

Antitubercular Activity: Tuberculosis remains a global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new therapies. Several oxazole-containing compounds have been identified with potent antitubercular activity. Notably, some of these compounds have shown efficacy against both replicating and non-replicating forms of the bacterium.

Antiprotozoal Activity: Oxazole derivatives have also been explored for their potential in treating protozoal infections, such as malaria and leishmaniasis. Research in this area has focused on identifying oxazole-based compounds that can selectively target protozoal parasites without causing significant toxicity to the host.

Exploration in Anti-inflammatory and Anticancer Research

In addition to their anti-infective properties, oxazole-containing compounds have garnered significant attention for their potential as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Several oxazole derivatives have been shown to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The development of selective COX-2 inhibitors is a major goal in this area, as these agents are expected to have a better safety profile than non-selective NSAIDs.

Anticancer Research: The oxazole scaffold is present in a number of natural products with potent anticancer activity, such as the diazonamides. This has spurred the synthesis and evaluation of a wide range of oxazole-containing compounds for their potential as cancer therapeutics. These compounds have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and interference with cell cycle progression.

Below is an interactive data table summarizing the research findings on the anticancer activity of select oxazole derivatives:

Role in the Development of New Therapeutic Modalities (e.g., enzyme inhibitors, receptor agonists)

The versatility of the oxazole scaffold extends to its use in the development of new therapeutic modalities that target specific enzymes and receptors involved in disease processes.

Enzyme Inhibitors: Many oxazole-containing compounds have been designed as potent and selective inhibitors of various enzymes. For example, oxazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, with potential applications in the treatment of depression and neurodegenerative diseases. Other examples include the inhibition of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, and protein kinases, which are key regulators of cellular signaling pathways.

Receptor Agonists and Antagonists: Oxazole-based compounds have also been developed to modulate the activity of various cell surface and nuclear receptors. For instance, some oxazole derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of glucose and lipid metabolism, making them potential candidates for the treatment of type 2 diabetes and dyslipidemia. Conversely, other oxazole-containing molecules have been designed as antagonists for receptors involved in inflammatory and proliferative signaling pathways.

The ability to fine-tune the structure of the oxazole scaffold allows for the development of highly specific ligands that can modulate the activity of their targets with high precision, opening up new avenues for therapeutic intervention.

Future Research Directions and Challenges

Innovations in Sustainable and Economical Synthesis of Dihydrooxazoles

The development of environmentally benign and cost-effective synthetic methodologies for dihydrooxazoles is a paramount goal for future research. Traditional methods often rely on stoichiometric dehydrating agents or harsh reaction conditions, which can generate significant waste and limit practical applications. Future innovations are focused on several key areas:

Catalyst-Free and Green Methodologies: A significant push is being made towards catalyst-free synthetic routes. For instance, the condensation of aryl nitriles with 2-aminoethanol in neutral ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been shown to produce 2-aryl-2-oxazolines in good to excellent yields without the need for a metal catalyst. This approach is operationally simple, green, and features an easy workup procedure.

Milder and More Efficient Catalysts: Research is also directed at discovering new catalysts that operate under milder conditions. Copper-N-heterocyclic carbene (NHC) complexes, for example, have been used for the reaction of nitriles with amino alcohols to provide 2-substituted oxazolines under less wasteful conditions than previously reported methods. The development of catalysts based on earth-abundant and non-toxic metals is a particularly active area.

One-Pot Procedures: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable for their efficiency and reduced waste. A one-pot process for the synthesis of 2-oxazolines from N-(2-hydroxyethyl) amides via their boron esters has been developed, involving thermolysis in the presence of CaO as an acid scavenger. Further exploration of such multi-component reactions will be a key trend.

| Synthesis Method | Key Features | Reference |

| Ionic Liquid-Mediated | Catalyst-free, green solvent, simple workup. | |

| Copper-NHC Catalysis | Milder conditions, reduced waste. | |

| Boron Ester Thermolysis | One-pot procedure, high yields. | |

| Dehydrative Cyclization | Triflic acid promoted, generates only water as a byproduct. |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond their established roles, researchers are actively exploring new chemical transformations involving the dihydrooxazole ring. The inherent reactivity of this heterocycle, including its potential for ring-opening reactions, makes it a versatile synthon for the construction of more complex molecules.

Future research will likely focus on:

Ring-Opening Isomerizations: The stereospecific isomerization of substituted azetidines to form chiral 2-oxazolines represents an innovative approach to accessing these compounds. Further investigation into such ring-opening and rearrangement reactions from other strained ring systems could unlock new synthetic pathways.

Unprecedented Reaction Cascades: The development of novel multi-component reactions that utilize dihydrooxazole derivatives as key intermediates is an exciting frontier. For example, a four-component reaction involving the nucleophilic addition of dihydrooxazole derivatives to base-generated o-quinone methides has been reported, leading to structurally diverse products. The discovery of other unexpected zwitterionic intermediates could lead to unprecedented transformations.

Dihydrooxazoles as Directing Groups: The use of the oxazoline (B21484) moiety as a directing group in C-H functionalization is a well-established strategy. Future work will likely expand the scope of this approach to include more challenging C-H activation reactions and the development of removable directing groups to enhance synthetic utility.

Development of Advanced Chiral Ligands for Diverse Asymmetric Reactions

Chiral 2-oxazolines are integral components of some of the most powerful ligands in asymmetric catalysis, such as the BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) families. The development of new and improved chiral ligands based on the dihydrooxazole scaffold is a continuous effort.

Key areas for future development include:

Novel Ligand Architectures: The design of new ligand backbones that incorporate the oxazoline moiety is a major focus. This includes the synthesis of ligands with different symmetries, electronic properties, and steric environments to fine-tune their catalytic activity and selectivity for a wider range of reactions. The development of siloxane-substituted oxazoline ferrocenes is an example of next-generation ligands that have shown superior performance in various transformations.

Expanded Catalytic Applications: While BOX and PyBOX ligands are well-known for their efficacy in reactions like cyclopropanation, aldol (B89426) reactions, and hydrosilylation, there is a continuous drive to apply them to new and challenging asymmetric transformations. This includes their use in cross-coupling reactions, C-H functionalization, and photoredox catalysis.

Immobilized and Recyclable Catalysts: To improve the sustainability of asymmetric catalysis, there is a growing interest in immobilizing chiral oxazoline-based catalysts on solid supports. This facilitates catalyst recovery and reuse, making industrial-scale processes more economically viable. Future research will focus on developing more robust and efficient methods for catalyst immobilization without compromising catalytic performance.

| Ligand Type | Key Features | Applications |

| BOX (Bis(oxazoline)) | C2-symmetric, methylene (B1212753) linker. | Cyclopropanation, aldol reactions, Diels-Alder reactions. |

| PyBOX (Pyridine-bis(oxazoline)) | C2-symmetric, pyridine (B92270) linker, tridentate. | Hydrosilylation, Mannich-type reactions, epoxidation. |

| PHOX (Phosphinooxazoline) | Bidentate P,N-ligand. | Allylic alkylation, Heck reaction, hydrogenation. |

| Siloxane-Substituted Oxazoline Ferrocenes | Enhanced efficacy and recovery potential. | Diverse asymmetric transformations. |

Integration of Artificial Intelligence and Machine Learning in Dihydrooxazole Design and Discovery